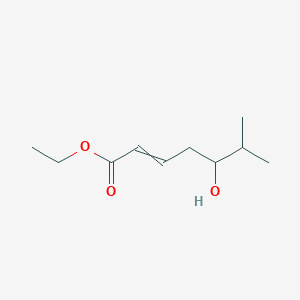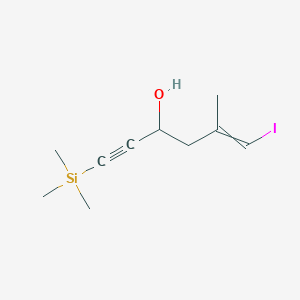
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol is a chemical compound known for its unique structure and reactivity. This compound features an iodine atom, a methyl group, and a trimethylsilyl group attached to a hex-5-en-1-yn-3-ol backbone. The presence of these functional groups makes it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne moiety. This can be achieved by reacting an appropriate alkyne precursor with a suitable base, such as sodium hydride, in an inert solvent like tetrahydrofuran (THF).
Iodination: The alkyne is then subjected to iodination using iodine and a suitable oxidizing agent, such as N-iodosuccinimide (NIS), to introduce the iodine atom.
Trimethylsilylation: The final step involves the introduction of the trimethylsilyl group. This can be accomplished by reacting the iodinated alkyne with trimethylsilyl chloride in the presence of a base, such as imidazole, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine, in an inert solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Corresponding substituted products, such as amines or thiols.
Aplicaciones Científicas De Investigación
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol finds applications in various scientific research fields:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol involves its reactivity with various reagents and substrates. The iodine atom and trimethylsilyl group influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
6-(Trimethylsilyl)hex-5-yn-1-ol: Lacks the iodine and methyl groups.
Uniqueness
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol is unique due to the presence of the iodine atom, methyl group, and trimethylsilyl group, which confer distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
918313-69-6 |
|---|---|
Fórmula molecular |
C10H17IOSi |
Peso molecular |
308.23 g/mol |
Nombre IUPAC |
6-iodo-5-methyl-1-trimethylsilylhex-5-en-1-yn-3-ol |
InChI |
InChI=1S/C10H17IOSi/c1-9(8-11)7-10(12)5-6-13(2,3)4/h8,10,12H,7H2,1-4H3 |
Clave InChI |
PFXVYDHBYKBYMO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CI)CC(C#C[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-](/img/structure/B12616264.png)
![5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12616266.png)
![2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole](/img/structure/B12616272.png)
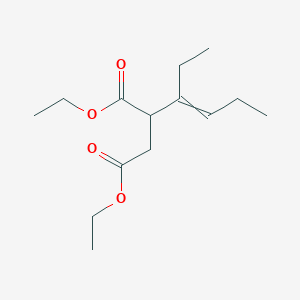
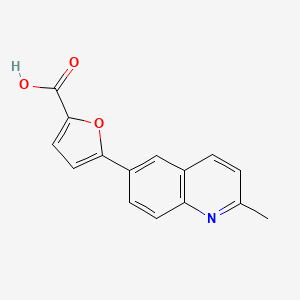
![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one](/img/structure/B12616295.png)

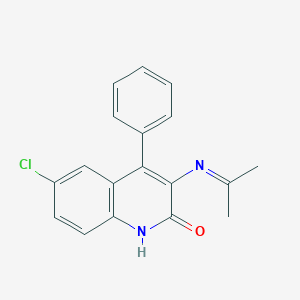
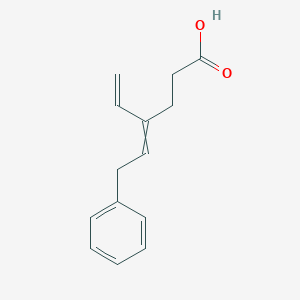
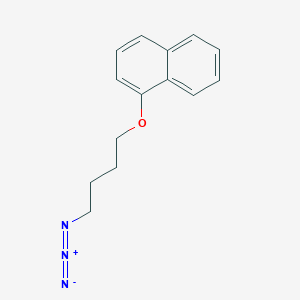
![2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol](/img/structure/B12616312.png)
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
![6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12616315.png)
